molecular formula C21H20Cl2N4O4S B2599822 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 891137-63-6

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No. B2599822
CAS RN: 891137-63-6
M. Wt: 495.38
InChI Key: WZKNAEAQOCDYFH-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles and their derivatives have received considerable attention due to their synthetic and effective biological importance .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride, which gives a key intermediate . This intermediate then reacts with various primary and secondary aliphatic or aromatic amines to give the title compounds .

Scientific Research Applications

Anticancer Activity

Research on derivatives of oxadiazole, which share a core structure with the chemical compound , has demonstrated significant potential in anticancer activity. For instance, a study by Ravinaik et al. (2021) explored the synthesis and anticancer evaluation of oxadiazole derivatives, revealing moderate to excellent anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antibacterial and Antioxidant Properties

A study conducted by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting the compound's relevance in developing antibacterial and antioxidant agents (Karanth et al., 2019).

Anti-Inflammatory and Anticancer Agents

Gangapuram and Redda (2009) synthesized novel oxadiazole derivatives with anti-inflammatory and anticancer properties, suggesting the potential of these compounds in therapeutic applications (Gangapuram & Redda, 2009).

Anti-Tubercular Activity

Research by Dighe et al. (2012) on oxadiazole derivatives indicated their efficacy in anti-tubercular activity, providing a basis for further investigation into their use in treating tuberculosis (Dighe et al., 2012).

Mechanism of Action

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S/c1-13-8-10-27(11-9-13)32(29,30)16-5-2-14(3-6-16)19(28)24-21-26-25-20(31-21)17-12-15(22)4-7-18(17)23/h2-7,12-13H,8-11H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKNAEAQOCDYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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